Cas no 648423-83-0 (6-Quinazolinecarboxylic acid, 2-methyl- (9CI))
6-Quinazolinecarboxylic acid, 2-methyl- (9CI) Chemical and Physical Properties
Names and Identifiers
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- 6-Quinazolinecarboxylic acid, 2-methyl- (9CI)
- 2-methylquinazoline-6-carboxylic acid
- SCHEMBL3566203
- 648423-83-0
- DB-284313
- 2-methylquinazoline-6-carboxylicacid
- 6-Quinazolinecarboxylic acid, 2-methyl-
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- Inchi: 1S/C10H8N2O2/c1-6-11-5-8-4-7(10(13)14)2-3-9(8)12-6/h2-5H,1H3,(H,13,14)
- InChI Key: GXFKSAWPTKVTOZ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2C(=CN=C(C)N=2)C=1)=O
Computed Properties
- Exact Mass: 188.058577502g/mol
- Monoisotopic Mass: 188.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 63.1Ų
6-Quinazolinecarboxylic acid, 2-methyl- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM216012-1g |
2-Methylquinazoline-6-carboxylic acid |
648423-83-0 | 97% | 1g |
$1477 | 2021-08-04 | |
| Chemenu | CM216012-1g |
2-Methylquinazoline-6-carboxylic acid |
648423-83-0 | 97% | 1g |
$1564 | 2022-08-31 |
6-Quinazolinecarboxylic acid, 2-methyl- (9CI) Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 6-Quinazolinecarboxylic acid, 2-methyl- (9CI)
6-Quinazolinecarboxylic acid, 2-methyl- (9CI): A Comprehensive Overview of Properties and Applications
6-Quinazolinecarboxylic acid, 2-methyl- (9CI) (CAS No: 648423-83-0) is a specialized organic compound belonging to the quinazoline family. This heterocyclic compound has garnered significant attention in pharmaceutical and materials science research due to its unique structural features and potential applications. The 2-methyl-6-quinazolinecarboxylic acid derivative exhibits distinct chemical properties that make it valuable for various scientific and industrial purposes.
The molecular structure of 6-Quinazolinecarboxylic acid, 2-methyl- combines a quinazoline core with a carboxylic acid functional group at the 6-position and a methyl substituent at the 2-position. This specific arrangement contributes to its interesting physicochemical characteristics, including moderate water solubility and stability under standard conditions. Researchers frequently explore this compound as a building block for more complex molecules, particularly in medicinal chemistry applications.
In recent years, quinazoline derivatives have become a hot topic in drug discovery, with scientists investigating their potential as kinase inhibitors and other therapeutic agents. The 2-methyl-6-quinazolinecarboxylic acid structure serves as a valuable intermediate in these investigations. Current trends in pharmaceutical research emphasize the development of targeted therapies, and this compound's modular structure allows for precise modifications to achieve desired biological activities.
The synthesis of CAS 648423-83-0 typically involves multi-step organic reactions starting from commercially available precursors. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, aligning with the growing demand for green chemistry practices. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize 6-Quinazolinecarboxylic acid, 2-methyl- and ensure its quality for research applications.
Beyond pharmaceutical applications, 2-methylquinazoline-6-carboxylic acid finds use in materials science, particularly in the development of organic semiconductors and fluorescent materials. The compound's conjugated system and ability to form coordination complexes make it interesting for optoelectronic applications. This aligns with current industry trends toward advanced functional materials for electronics and energy storage devices.
Quality control is paramount when working with 6-Quinazolinecarboxylic acid, 2-methyl- (9CI), especially for research purposes. Reputable suppliers typically provide certificates of analysis detailing purity levels, typically ≥95% or higher for most research applications. Proper storage conditions (usually room temperature in a dry environment) help maintain the compound's stability over extended periods.
The market for specialized quinazoline derivatives like CAS 648423-83-0 has grown steadily, driven by increasing research activities in academic and industrial settings. Pricing and availability can vary depending on purity requirements and order quantities, with many suppliers offering custom synthesis services for large-scale needs. Recent advancements in synthetic methodologies have made this compound more accessible to researchers worldwide.
Safety considerations for handling 2-methyl-6-quinazolinecarboxylic acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this material. Researchers should consult the material safety data sheet (MSDS) for specific handling instructions.
Future research directions for 6-Quinazolinecarboxylic acid, 2-methyl- may explore its potential in emerging fields such as metal-organic frameworks (MOFs) or as a ligand in catalytic systems. The compound's versatility and the growing interest in quinazoline-based compounds suggest it will remain relevant in chemical research for years to come. Ongoing studies continue to uncover new applications and derivatives with enhanced properties.
For researchers seeking information about 648423-83-0, common questions often relate to its solubility characteristics (moderately soluble in polar organic solvents), spectral data (available in various chemical databases), and potential biological activities. The compound's IUPAC name, 2-methylquinazoline-6-carboxylic acid, is another frequently searched term that helps scientists locate relevant literature and commercial sources.
In conclusion, 6-Quinazolinecarboxylic acid, 2-methyl- (9CI) represents an important building block in modern chemical research with diverse applications across multiple disciplines. Its unique structural features and synthetic versatility make it valuable for pharmaceutical development, materials science, and fundamental chemical studies. As research into quinazoline derivatives continues to expand, this compound will likely play an increasingly important role in scientific advancements.
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